molecular formula C23H21ClN4O3S B11125015 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11125015
M. Wt: 469.0 g/mol
InChI Key: FFUGQQKACINYGS-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and a benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorophenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Attachment of the Ethyl Chain: The thiazole derivative is then reacted with an ethylating agent to introduce the ethyl chain.

    Formation of the Benzodiazepine Moiety: The benzodiazepine ring is formed by the cyclization of an appropriate precursor, such as an ortho-diamino benzene derivative, with a dicarbonyl compound.

    Coupling Reaction: Finally, the thiazole-ethyl derivative is coupled with the benzodiazepine moiety using a suitable coupling reagent, such as carbodiimide, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzodiazepine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole and benzodiazepine rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its benzodiazepine moiety.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is primarily related to its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with GABA receptors in the central nervous system, similar to other benzodiazepines.

    Pathways Involved: It may modulate the GABAergic pathway, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Clonazepam: A benzodiazepine used for its anticonvulsant properties.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit various biological activities.

Uniqueness: N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of a thiazole ring and a benzodiazepine moiety, which may confer distinct pharmacological properties compared to other benzodiazepines and thiazole derivatives.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C23H21ClN4O3S/c24-15-7-5-14(6-8-15)19-13-32-21(26-19)11-12-25-20(29)10-9-18-23(31)27-17-4-2-1-3-16(17)22(30)28-18/h1-8,13,18H,9-12H2,(H,25,29)(H,27,31)(H,28,30)

InChI Key

FFUGQQKACINYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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